molecular formula C14H8Cl2N4O2 B2585040 3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887866-20-8

3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2585040
CAS No.: 887866-20-8
M. Wt: 335.14
InChI Key: UCKLHPDSUXTKKO-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Coupling with Pyridine: The pyridinyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

    Benzamide Formation: The final step involves the formation of the benzamide structure, which can be achieved by reacting the intermediate with 3,5-dichlorobenzoic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts and reagents to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present, converting them to amines.

    Substitution: The dichloro groups on the benzamide ring are susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: N-oxides of the pyridinyl group.

    Reduction: Amines derived from the reduction of nitro groups or oxadiazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and pyridinyl group are known to participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with the pyridinyl group at a different position.

    3,5-dichloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide: Another positional isomer.

    3,5-dichloro-N-(5-(pyridin-3-yl)-1,2,4-oxadiazol-2-yl)benzamide: Variation in the oxadiazole ring structure.

Uniqueness

The uniqueness of 3,5-dichloro-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichloro and oxadiazole groups provides a distinctive set of properties that can be exploited in various applications.

Properties

IUPAC Name

3,5-dichloro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O2/c15-10-4-9(5-11(16)6-10)12(21)18-14-20-19-13(22-14)8-2-1-3-17-7-8/h1-7H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKLHPDSUXTKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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